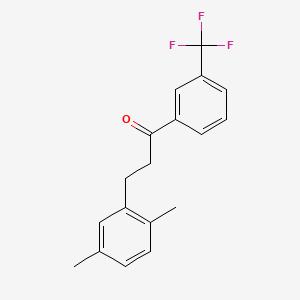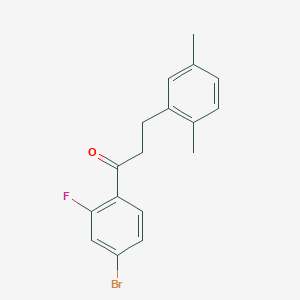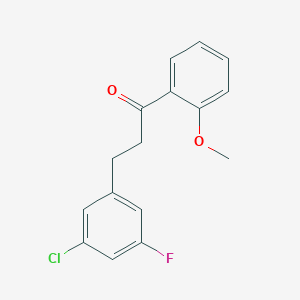
3-(3-Chloro-5-fluorophenyl)-2'-methoxypropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-Chloro-5-fluorophenylboronic Acid” is a white crystalline powder . It has a molecular weight of 174.36 g/mol and a molecular formula of C6H5BClFO2 .
Synthesis Analysis
There is a synthesis process for a similar compound, “(S)-tert-Butyl N-(diphenylmethylene)-(3-chloro-5-fluorophenyl)alaninate”, which was obtained as a colorless liquid with a 97% yield and 98% ee .
Molecular Structure Analysis
The molecular structure of “3-Chloro-5-fluorophenylboronic Acid” can be represented by the SMILES notation OB(O)C1=CC(F)=CC(Cl)=C1 .
Physical And Chemical Properties Analysis
The physical form of “3-Chloro-5-fluorophenylboronic Acid” is a crystalline powder . It has a molecular weight of 174.36 g/mol and a molecular formula of C6H5BClFO2 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Methods : Derks and Wynberg (1983) describe the synthesis of hexadeuterated diethylstilbestrol, starting from a compound related to 3-(3-Chloro-5-fluorophenyl)-2'-methoxypropiophenone, demonstrating its use in complex chemical syntheses (Derks & Wynberg, 1983).
- Copolymerization with Styrene : Hussain et al. (2019) researched the synthesis and styrene copolymerization of novel halogen, alkoxy, and alkyl ring-disubstituted isopropyl 2-cyano-3-phenyl-2-propenoates, showing the potential of using such chemicals in polymer chemistry (Hussain et al., 2019).
Pharmaceutical and Biological Applications
- Antitumor Agents : Chou et al. (2010) explored 2-phenylquinolin-4-ones, closely related to 3-(3-Chloro-5-fluorophenyl)-2'-methoxypropiophenone, revealing significant inhibitory activity against tumor cell lines and identifying promising clinical candidates for cancer treatment (Chou et al., 2010).
Material Science and Polymer Chemistry
- Novel Copolymers Synthesis : Kharas et al. (2016) discussed the synthesis of novel copolymers using ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, showing the utility of compounds similar to 3-(3-Chloro-5-fluorophenyl)-2'-methoxypropiophenone in creating new polymeric materials (Kharas et al., 2016).
Photophysical Studies
- Photolysis and Photophysical Properties : Das, Encinas, and Scaiano (1981) conducted a laser flash photolysis study on the reactions of carbonyl triplets with phenols, using compounds like p-methoxypropiophenone, which is structurally related to the subject chemical, to understand photophysical behaviors (Das, Encinas, & Scaiano, 1981).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-(2-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO2/c1-20-16-5-3-2-4-14(16)15(19)7-6-11-8-12(17)10-13(18)9-11/h2-5,8-10H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXQIESLOKSGPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CCC2=CC(=CC(=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644937 |
Source


|
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-5-fluorophenyl)-2'-methoxypropiophenone | |
CAS RN |
898750-13-5 |
Source


|
| Record name | 1-Propanone, 3-(3-chloro-5-fluorophenyl)-1-(2-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898750-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

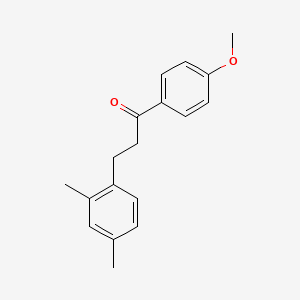
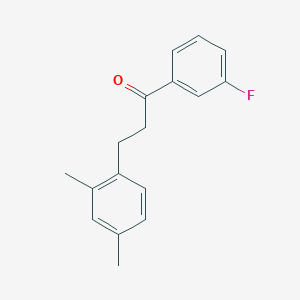
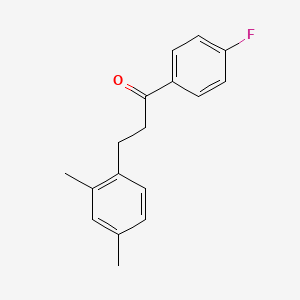
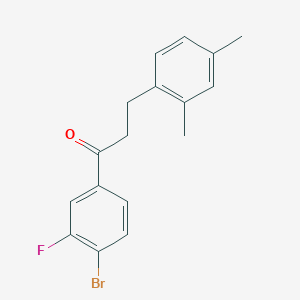
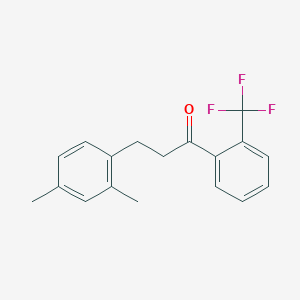
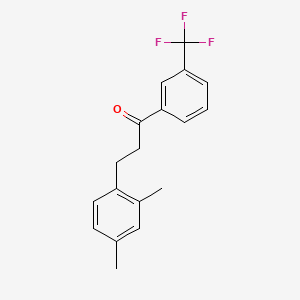
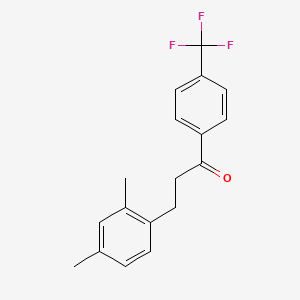
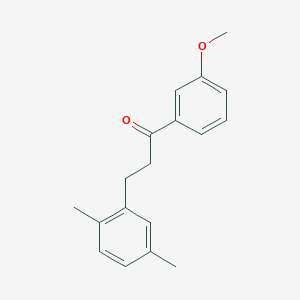
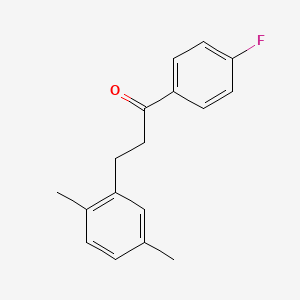
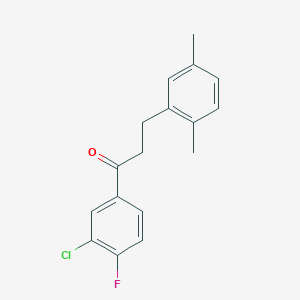
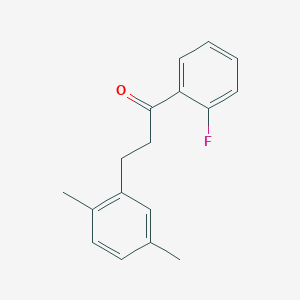
![3-(2,5-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1327712.png)
